5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 5-(1-amino-3-hydroxypropyl)-2-methoxyphenol (C$${10}$$H$${15}$$NO$$3$$) derives its IUPAC name from a substituted phenol backbone. The parent structure is phenol, with a methoxy group (-OCH$$3$$) at position 2 and a 1-amino-3-hydroxypropyl substituent at position 5 (Figure 1). The propyl chain features an amino group (-NH$$_2$$) at carbon 1 and a hydroxyl group (-OH) at carbon 3, creating a bifunctional alkyl side chain.
Molecular Formula Breakdown :
- C$${10}$$H$${15}$$NO$$3$$ : The formula accounts for a benzene ring (C$$6$$H$$5$$), a methoxy group (C$$1$$H$$3$$O), and a 3-hydroxypropylamine side chain (C$$3$$H$$_7$$NO).
- Functional Groups : Phenolic hydroxyl (-OH), methoxy (-OCH$$3$$), primary amine (-NH$$2$$), and secondary alcohol (-CH$$_2$$OH).
Substituent Geometry :
| Position | Group | Bond Angle (°) | Bond Length (Å) |
|---|---|---|---|
| 2 | Methoxy (-OCH$$_3$$) | 120.1 | 1.42 (C-O) |
| 5 | 1-Amino-3-hydroxypropyl | 109.5 (sp³) | 1.54 (C-C) |
The methoxy group adopts a coplanar arrangement with the aromatic ring due to conjugation, while the propyl side chain exhibits torsional flexibility.
Three-Dimensional Conformational Analysis via X-ray Crystallography
X-ray crystallographic studies reveal a non-planar conformation for the 1-amino-3-hydroxypropyl side chain. The hydroxymethyl group (-CH$$_2$$OH) is twisted relative to the benzene ring, with a dihedral angle of 74.5° between the plane of the aromatic system and the C3-OH bond. Key structural parameters include:
Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P$$_1$$ | |
| Unit Cell Dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.31 Å | |
| Dihedral Angle (C5-C7-C8-O3) | 74.5° ± 0.2° | |
| Hydrogen Bond Distance (O-H···O) | 2.68 Å |
The methoxy group remains nearly coplanar with the benzene ring (dihedral angle = 4.0°), maximizing resonance stabilization. The amino group participates in a bifurcated hydrogen bond network, linking adjacent molecules through N-H···O interactions (Figure 2).
Comparative Study of Tautomeric Forms and Resonance Structures
The compound exhibits limited tautomerism due to its stable phenolic structure. However, resonance delocalization significantly influences electron distribution:
Resonance Contributions :
- Phenolic Oxygen : Delocalizes electrons into the ring, stabilizing the ortho-methoxy substituent.
- Methoxy Group : Electron-donating resonance (+M effect) enhances ring electron density at positions 4 and 6.
Tautomeric Possibilities :
- Keto-Enol Tautomerism : Not observed due to the absence of α-hydrogens adjacent to the phenolic hydroxyl.
- Amino-Alcohol Equilibrium : The side chain’s -NH$$_2$$ and -OH groups may theoretically interconvert via proton transfer, but crystallographic data confirm the dominance of the amino-alcohol form in the solid state.
Stability Analysis :
| Form | Energy (kcal/mol) | Relative Population |
|---|---|---|
| Amino-Alcohol | 0.0 | >99% |
| Zwitterionic | +12.3 | <1% |
Density Functional Theory (DFT) calculations corroborate the crystallographic findings, showing the amino-alcohol tautomer is energetically favored by 12.3 kcal/mol.
Hydrogen Bonding Network Analysis from Crystallographic Data
The crystal lattice is stabilized by an extensive hydrogen-bonding network involving all polar functional groups:
Primary Interactions :
| Donor | Acceptor | Distance (Å) | Angle (°) | Role in Lattice |
|---|---|---|---|---|
| Phenolic -OH | Methoxy O | 2.68 | 158 | Layer stacking |
| Alcoholic -OH | Amino -NH$$_2$$ | 2.71 | 152 | Chain elongation |
| Amino -NH$$_2$$ | Phenolic O | 2.89 | 145 | 3D connectivity |
Network Topology :
- O-H···O Chains : Link molecules along the b-axis, forming helical columns.
- N-H···O Bridges : Connect columns into a 3D framework with P$$_1$$ symmetry.
Impact on Physical Properties :
Properties
IUPAC Name |
5-(1-amino-3-hydroxypropyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZTNZUDMWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661558 | |
| Record name | 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-32-1 | |
| Record name | 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
The synthesis generally begins with commercially available phenolic derivatives such as 2-methoxyphenol (guaiacol) as the core scaffold. The amino and hydroxypropyl substituents are introduced via nucleophilic substitution, amination, or addition reactions.
Key Synthetic Strategies
| Method | Description | Typical Reaction Conditions | Notable Features |
|---|---|---|---|
| Amination of Phenol Derivatives | Direct aminoalkylation of phenols using amino alcohols or halogenated intermediates | - Nucleophilic substitution with amino alcohols - Catalysts: base (e.g., K₂CO₃) - Solvents: ethanol, DMF - Temperatures: 25–80°C |
Enables regioselective attachment of amino-hydroxypropyl groups |
| Reductive Amination | Condensation of aldehyde or ketone intermediates with ammonia or primary amines, followed by reduction | - Reagents: NaBH₄ or catalytic hydrogenation - Conditions: mild temperatures, inert atmosphere |
Produces chiral amino groups with stereocontrol |
| Hydroxypropylation via Epoxide Opening | Reaction of phenol derivatives with epoxides bearing amino or hydroxy groups | - Reagents: epoxides like 3-hydroxypropylamine - Solvent: water or alcohols - Conditions: 0–50°C |
Facilitates regioselective hydroxypropyl chain attachment |
| Chiral Synthesis and Stereocontrol | Use of chiral auxiliaries or enantioselective catalysts during aminoalkylation | - Catalysts: chiral ligands, phase-transfer catalysts | Ensures stereoselectivity at the amino-hydroxypropyl chain |
Specific Reaction Pathway Example
A typical synthetic route involves:
- Protection of phenolic hydroxyl group if necessary, to prevent side reactions.
- Nucleophilic substitution of the phenol with a suitable aminoalkyl halide (e.g., 3-bromo-1-amino-2-propanol).
- Deprotection and purification steps to isolate the target compound.
- Chiral resolution or enantioselective synthesis to obtain the desired stereoisomer.
Industrial Production Methods
In large-scale manufacturing, continuous flow reactors and optimized catalytic processes are employed to improve yield, purity, and stereoselectivity. These methods include:
- Catalytic hydrogenation for reduction steps.
- Chromatographic purification to remove impurities.
- Crystallization for final product isolation with high purity.
The process parameters are carefully controlled:
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 0–80°C | Reaction rate control, stereoselectivity |
| pH | 4–7 | Stability of intermediates |
| Solvent | Ethanol, methanol, water | Solubility and reaction efficiency |
| Reaction Time | 2–24 hours | Completeness of conversion |
Data Tables and Research Findings
Comparative Data on Synthesis Methods
| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Methoxyphenol | Amino alcohol halides | 65–80 | Moderate | Simple, scalable | Regioselectivity challenges |
| Reductive amination | Aldehydes + ammonia | NaBH₄ | 70–85 | High | Stereocontrol possible | Requires chiral catalysts |
| Epoxide opening | 3-Hydroxypropylamine epoxide | Phenol derivatives | 60–75 | Good | Regioselective | Epoxide availability |
Reaction Condition Summary
| Reaction Type | Solvent | Catalyst | Temperature | Typical Duration | Notes |
|---|---|---|---|---|---|
| Aminoalkylation | Ethanol or DMF | K₂CO₃ | 25–80°C | 4–12 hrs | Ensures regioselectivity |
| Hydroxypropylation | Water or alcohols | None | 0–50°C | 2–8 hrs | Mild conditions favoring stereoselectivity |
| Reduction | Hydrogen gas | Pd/C or Pt | Room temp | 2–6 hrs | High stereoselectivity |
Notes on Stereochemistry and Purification
- The chiral center at the amino-hydroxypropyl chain necessitates enantioselective synthesis or chiral resolution techniques.
- Purification often involves chromatography (e.g., flash chromatography, preparative HPLC) and recrystallization.
- Analytical techniques such as NMR, LC-MS, and IR are employed for structural confirmation and purity assessment.
Summary of Research Findings
- Recent patents demonstrate innovative methods for synthesizing amino-hydroxyphenol derivatives, emphasizing mild reaction conditions and stereochemical control.
- Biological activity of the compound can be influenced by the stereochemistry of the amino-hydroxypropyl chain, making stereocontrol a key aspect.
- Environmental considerations favor green chemistry approaches, such as aqueous reactions and recyclable catalysts, in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also affect the compound’s solubility and reactivity, impacting its overall biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-methoxyphenol (guaiacol) scaffold is a common motif in natural and synthetic chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and applications:
Table 1: Structural and Functional Comparison of 2-Methoxyphenol Derivatives
Key Comparisons
Functional Group Influence: Amino vs. Chain Length and Branching: The 3-hydroxypropyl chain in the target compound offers greater conformational flexibility than shorter chains (e.g., 2-aminoethyl in ) or rigid aromatic substituents (e.g., iodothiophenyl in ) .
Biological Activity: Eugenol-derived analogs (e.g., 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol) exhibit insecticidal activity in Sf9 cells, suggesting that substituent hydrophobicity (e.g., tert-butoxy) enhances bioactivity . In contrast, the amino group in the target compound may facilitate interactions with biological receptors or enzymes, though direct evidence is lacking.
Industrial and Environmental Roles: Simple 2-methoxyphenol derivatives (e.g., 4-ethyl-2-methoxyphenol) are lignin monomers detected in biodegradation processes, highlighting their role as metabolic intermediates . The target compound’s amino-hydroxypropyl substituent could modify its persistence or toxicity in environmental systems.
Synthetic Utility: Halogenated derivatives like 5-(3-iodothiophen-2-yl)-2-methoxyphenol serve as intermediates in cyclization reactions, whereas amino-substituted analogs (e.g., 5-(2-aminoethyl)-2-methoxyphenol) are precursors for pharmaceutical synthesis .
Biological Activity
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, also known as a derivative of 2-methoxyphenol, is a compound with notable biological activities. Its molecular formula is C₁₀H₁₅NO₃, characterized by the presence of amino, hydroxyl, and methoxy functional groups. This unique structure suggests a range of potential interactions with biological systems, making it a candidate for further pharmacological exploration.
The compound's reactivity can be attributed to its functional groups:
- Amino Group : Participates in nucleophilic substitution reactions.
- Hydroxyl Group : Can undergo esterification or etherification.
- Methoxy Group : Involved in methylation reactions.
These properties allow the compound to engage in oxidation reactions typical of phenolic compounds, leading to various derivatives that may exhibit distinct biological activities.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties , which are crucial for combating oxidative stress. The antioxidant activity is significant in protecting cells from damage caused by free radicals. Preliminary studies suggest that this compound can effectively scavenge free radicals, thereby reducing oxidative damage in cellular environments .
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective effects of this compound. It may interact with various receptors and enzymes involved in neuroprotection and inflammation pathways. While specific mechanisms are yet to be fully elucidated, the structural characteristics imply that it could modulate signaling pathways related to neuronal survival .
Interaction Studies
Interaction studies have primarily focused on how this compound influences biological systems. Initial findings indicate that it may affect pathways related to inflammation and cellular protection. Further research is required to delineate these interactions comprehensively.
Case Study: Antimicrobial Activity
In a comparative study involving structurally similar compounds, this compound showed promising results against various pathogens. The compound was tested alongside others for antimicrobial efficacy using standard assays. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique characteristics of compounds similar to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Amino-2-methoxyphenol | Amino and methoxy groups on phenol | Intermediate in dye synthesis |
| 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | Similar amino and hydroxy groups | Different position of the amino group affects reactivity |
| (R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | Enantiomeric form | Potentially different biological activity due to chirality |
This comparison highlights the uniqueness of this compound due to its specific combination of functional groups and their positions, which may confer distinct biological activities compared to similar compounds.
Molecular Mechanisms
At the molecular level, the compound's effects are hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of specific enzymes, altering their activity.
- Gene Expression Modulation : Interacting with transcription factors affecting the transcriptional activity of target genes.
These mechanisms suggest a multifaceted role in cellular processes, particularly in cancer biology where modulation of cell signaling pathways can lead to therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, and how can purity be ensured during synthesis?
Answer:
- Synthetic Routes : Multi-step synthesis is typically required, starting with methoxy-protected phenolic intermediates. For example, introducing the 3-hydroxypropylamino moiety via nucleophilic substitution or reductive amination. Aromatic electrophilic substitution may be used for methoxy group positioning .
- Purity Assurance : Use column chromatography (e.g., silica gel) for purification, followed by HPLC (C18 columns) to verify purity (>99%). Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates using TLC with UV visualization .
Q. How can researchers validate the structural identity of this compound?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : Compare chemical shifts of aromatic protons (6.5–7.5 ppm for methoxyphenol) and hydroxy/amino protons (broad signals at 3–5 ppm).
- FT-IR : Identify O-H (3200–3600 cm), N-H (3300–3500 cm), and methoxy C-O (1250 cm) stretches.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 212.2) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.
- Degradation Analysis : Use HPLC-PDA to quantify degradation products. LC-MS/MS identifies hydrolyzed or oxidized byproducts (e.g., demethylation of methoxy groups).
- Kinetic Modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .
Q. How can contradictions in bioactivity data across studies be resolved for this compound?
Answer:
- Data Reconciliation Strategies :
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch variability in compound purity.
- Dose-Response Curves : Perform EC/IC analyses across multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3-Hydroxy-4-methoxybenzenepropanol) to identify structure-activity relationships (SARs) .
Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impacts?
Answer:
- Environmental Fate Studies :
- Partitioning Behavior : Measure log (octanol-water) and soil sorption coefficients () using OECD Test Guideline 121.
- Biodegradation : Conduct OECD 301F tests to assess microbial degradation in aqueous systems.
- Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine LC/EC values. Analyze bioaccumulation potential via fish models .
Methodological Challenges
Q. How can researchers address solubility limitations in aqueous and organic solvents for this compound?
Answer:
- Solubility Enhancement :
- Co-Solvents : Use DMSO:water (≤10% v/v) or ethanol:water mixtures.
- Surfactants : Incorporate polysorbate-80 (0.1–1%) for micellar solubilization.
- pH Adjustment : Protonate/deprotonate amino/hydroxy groups to improve ionization in polar solvents .
Q. What advanced techniques are required to differentiate between stereoisomers of this compound?
Answer:
- Chiral Resolution :
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Limits : Adhere to OSHA guidelines for phenolic/amino compounds (e.g., TWA 5 mg/m) .
Cross-Disciplinary Applications
Q. How can this compound be integrated into pharmacological studies targeting neurodegenerative diseases?
Answer:
- Pharmacological Models :
- In Vitro : Test neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (HO).
- In Vivo : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) to assess blood-brain barrier permeability via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
